

An In-depth Technical Guide to DS17: A Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DS17	
Cat. No.:	B12365037	Get Quote

Executive Summary

DS17 is a potent and selective molecular glue degrader that induces the degradation of Cyclin K. By hijacking the CUL4-DDB1 E3 ubiquitin ligase complex, **DS17** facilitates the ubiquitination and subsequent proteasomal degradation of Cyclin K, a key regulator of transcription and cell cycle progression. This targeted protein degradation mechanism makes **DS17** a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with **DS17**.

Chemical Structure and Identification

DS17 is a complex heterocyclic molecule with a purine core. Its identity is defined by the following nomenclature and structural representations.

- IUPAC Name: (R)-2-((6-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol
- SMILES String:CC(C)N1C=NC2=C1C(=NC(=N2)N--INVALID-LINK--CO)NCCC3=NC4=C(N3)C=C(C=C4)CI
- Chemical Formula: C22H26Cl2N8O
- Molecular Weight: 505.41 g/mol



Physicochemical and Biological Properties

The properties of **DS17** are summarized in the tables below. Physicochemical properties are predicted using computational models, while biological properties are derived from experimental data reported in the primary literature.

Physicochemical Properties

Property	Value	Source
Molecular Weight	505.41 g/mol	Calculated
logP	4.2	Predicted
Topological Polar Surface Area (TPSA)	134 Ų	Predicted
Hydrogen Bond Donors	4	Predicted
Hydrogen Bond Acceptors	8	Predicted
Rotatable Bonds	7	Predicted

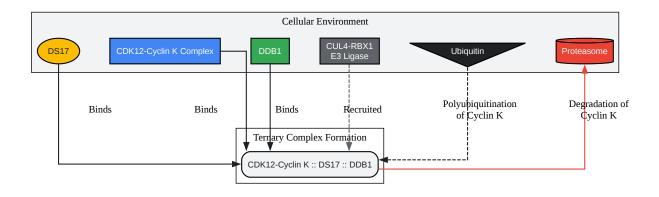
Biological Properties

Property	- Value	Cell Line	Source
Mechanism of Action	Molecular glue- mediated degradation of Cyclin K	N/A	[Kozicka et al., 2024]
EC₅₀ (Ternary Complex Formation)	13 nM	In vitro	[Kozicka et al., 2024]
Target Protein	Cyclin K	N/A	[Kozicka et al., 2024]
E3 Ligase Complex Hijacked	CUL4-DDB1	N/A	[Kozicka et al., 2024]

Mechanism of Action and Signaling Pathway



DS17 functions by inducing proximity between Cyclin K (in complex with its partner kinase CDK12) and the DDB1 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This induced ternary complex formation leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.





Click to download full resolution via product page

 To cite this document: BenchChem. [An In-depth Technical Guide to DS17: A Cyclin K Molecular Glue Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365037#the-chemical-structure-and-properties-of-ds17]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com